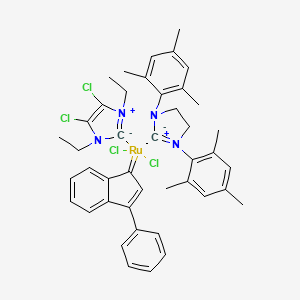

![molecular formula C50H50ClN2Ni B6289710 Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II) CAS No. 1955555-28-8](/img/structure/B6289710.png)

Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

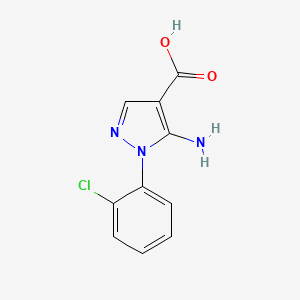

Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II) is a complex compound with the empirical formula C50H45ClN2Ni . It is also known as [1,3-Bis[2-(diphenylmethyl)-4,6-dimethylphenyl]-1H-imidazolyl-2-yl]Ni(Cp)Cl . The compound appears as a pink-purple powder .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Studies have described the synthesis of nickel complexes with cyclopentadienyl and N-heterocyclic carbene (NHC) ligands, emphasizing their structural characterization through techniques such as NMR spectroscopy and X-ray crystallography. These complexes exhibit diverse structures and solution dynamics, indicating the versatility of nickel in forming stable complexes with varied ligands (Ritleng et al., 2008; Pelties & Wolf, 2016).

Catalytic Applications

- Nickel complexes bearing cyclopentadienyl and NHC ligands have been investigated for their catalytic activity, particularly in cross-coupling reactions, which are fundamental in organic synthesis. These complexes have shown potential in facilitating Suzuki–Miyaura cross-coupling, underlining their significance in forming carbon-carbon bonds (Oertel et al., 2011).

Novel Coordination Chemistry

- Research has also delved into the unique coordination chemistry of nickel complexes, demonstrating their ability to stabilize unusual ligand frameworks. This aspect is critical for developing new materials and catalysts with tailored properties (Dodds & Kennedy, 2020).

Development of Molecular Catalysts

- Efforts to heterogenize molecular catalysts through the introduction of nickel complexes bearing NHC ligands with substituents like n-butyl and triethoxysilylpropyl have been reported. These studies highlight the potential of such complexes in the field of catalysis, especially for processes like ethylene oligomerization, aiming at the industrial application of these catalysts (Oertel et al., 2012).

Nanoparticle Synthesis

- The synthesis of nickel nanoparticles using long-chain imidazolium ionic liquids demonstrates an innovative approach to nanoparticle production. These nanoparticles, characterized by small sizes and narrow distributions, indicate the role of nickel complexes in materials science and nanotechnology (Yang et al., 2014).

Propriétés

IUPAC Name |

1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H40N2.C5H10.ClH.Ni/c1-32-27-34(3)44(40(29-32)42(36-17-9-5-10-18-36)37-19-11-6-12-20-37)46-25-26-47(31-46)45-35(4)28-33(2)30-41(45)43(38-21-13-7-14-22-38)39-23-15-8-16-24-39;1-2-4-5-3-1;;/h5-30,42-43H,1-4H3;1-5H2;1H;/q;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLFTWIKWLMGRO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=[C-]4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C.C1CCCC1.Cl[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H50ClN2Ni |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)